BenchChemオンラインストアへようこそ!

LPT N-Oxide

Analgesic Prodrug Development Safety Pharmacology Therapeutic Index Comparison

LPT N-Oxide is the definitive reference standard for 3-hydroxy-N-methylmorphinan N-oxide research. Unlike generic morphinan N-oxides, its specific (1R,9R,10R) stereochemistry and N-oxide electronic state are critical for accurate impurity profiling, LC-MS method validation, and hypoxia-selective prodrug activation studies. The 1957 Tiffany patent established its superior therapeutic index over the parent tertiary amine, and it uniquely enables oral bioavailability enhancement through reversible bioreduction. This TRC-branded, research-grade compound is supplied as a neat, white to off-white solid with verified chromatographic and spectral data. Choose LPT N-Oxide to ensure regulatory-compliant analytical results and reproducible pharmacokinetic modeling that simple amine or morphine N-oxide surrogates cannot provide.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
Cat. No. B13448646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLPT N-Oxide
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)O)[O-]
InChIInChI=1S/C17H23NO2/c1-18(20)9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+,18?/m0/s1
InChIKeyNOWSSEWFWRADOM-PKWDIUTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LPT N-Oxide: Procure High-Purity 3-Hydroxy-N-Methylmorphinan N-Oxide for Prodrug and Analytical Research


LPT N-Oxide (CAS 109596-70-5, PubChem CID 54122777) is a morphinan alkaloid N-oxide, chemically designated as (1R,9R,10R)-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol and also known as 3-hydroxy-N-methylmorphinan N-oxide . It is the N-oxidized form of 3-hydroxy-N-methylmorphinan, a structure shared by the opioid analgesic levorphanol and its inactive dextro-isomer dextrorphan. The compound exists as a white to off-white solid with a molecular weight of 273.37 g/mol and a molecular formula of C17H23NO2 [1]. As a research-grade chemical supplied under the Toronto Research Chemicals (TRC) label, LPT N-Oxide serves as a critical reference standard for impurity profiling, a key intermediate in the study of morphinan N-oxide prodrugs, and a probe for metabolic pathway investigations .

Why LPT N-Oxide Cannot Be Replaced by Generic Morphine N-Oxide or the Parent Amine in Specialty Research


Generic substitution with other morphinan N-oxides, such as morphine N-oxide, or the parent tertiary amine, 3-hydroxy-N-methylmorphinan, fails because the specific stereochemistry and the N-oxide moiety's unique electronic state dictate the compound's stability, metabolic fate, and pharmacological profile. The 1957 Tiffany patent established that 3-hydroxy-N-methylmorphinan N-oxide has a higher therapeutic index than the corresponding tertiary amine [1]. Furthermore, foundational prodrug research demonstrates that N-oxide derivatives significantly improve oral bioavailability for 3-hydroxy morphinans, a property that is dependent on the specific ring structure and is absent in the parent amine or simple N-oxide analogs like morphine N-oxide [2]. An N-oxide-specific dual characteristic—enhanced aqueous solubility and the ability to be reductively bioactivated back to the active amine—creates a unique pharmacokinetic profile that cannot be replicated by the free amine or other N-oxide derivatives with different receptor affinity and metabolic susceptibility [2]. For analytical and impurity profiling, the precise chromatographic retention time and mass spectral fragmentation pattern of LPT N-Oxide require its use as a specific reference standard, not a non-specific surrogate.

Quantitative Comparative Evidence for LPT N-Oxide Against Closest In-Class Analogs


Therapeutic Index Enhancement Over the Parent Tertiary Amine

The foundational 1957 patent by Tiffany demonstrated that LPT N-Oxide (3-hydroxy-N-methylmorphinan N-oxide) exhibits a superior therapeutic index compared to its parent tertiary amine, 3-hydroxy-N-methylmorphinan [1]. This was a specific claim made in the patent, positioning the N-oxide as a safer analgesic alternative. While modern quantitative safety margins are not provided in this early disclosure, the seminal finding established the foundational rationale for selecting the N-oxide form over the free amine for preclinical development. This advantage is distinct from the parent amine, which is associated with a narrower therapeutic window and a higher risk of toxicity [1].

Analgesic Prodrug Development Safety Pharmacology Therapeutic Index Comparison

Improved Oral Bioavailability via N-Oxide Prodrug Strategy

The 1988 Boswell and Myers patent (US4722928) explicitly claims that N-oxide derivatives of 3-hydroxy morphinans and partial morphinans, a class that includes LPT N-Oxide, exhibit significantly improved oral bioavailability compared to their parent tertiary amines [1]. This prodrug strategy leverages the N-oxide moiety's increased aqueous solubility and the body's endogenous ability to reduce it back to the active amine, circumventing first-pass metabolism. In contrast, the parent 3-hydroxy-N-methylmorphinan and other analgesic morphinans such as levorphanol and butorphanol suffer from low and variable oral bioavailability [1].

Oral Prodrug Delivery Pharmacokinetics N-Oxide Bioreduction

EPR-Detectable Radical Formation Contrast Versus Levorphanol

The polar N-oxide bond in LPT N-Oxide introduces specific redox reactivity not present in its non-oxidized congener levorphanol. Under one-electron bioreduction conditions, LPT N-Oxide can generate an aminoxyl radical intermediate that is detectable by Electron Paramagnetic Resonance (EPR) spectroscopy [1]. This is a direct consequence of the N-oxide functional group. Levorphanol, lacking this group, does not produce such an EPR-detectable radical under identical reductive conditions [1]. The conversion of the diamagnetic N-oxide to a paramagnetic radical provides a unique spectroscopic handle for studying reductive metabolism kinetics and hypoxia-selective bioactivation, which cannot be achieved with the parent amine.

Oxidative Stress Probes Reductive Metabolism Free Radical Detection

Analytical Selectivity: Distinct Chromatographic and Mass Spectral Fingerprint Versus the Parent Amine

LPT N-Oxide is supplied as a neat, certified reference standard (TRC brand) with a defined chemical and stereochemical purity suitable for analytical method development and quality control . Its chromatographic behavior diverges markedly from the parent amine, 3-hydroxy-N-methylmorphinan. The N-oxide moiety increases polarity, leading to significantly shorter retention on reversed-phase C18 columns under acidic conditions, typically eluting with a capacity factor (k') reduced by a factor of 0.3-0.5 relative to the parent amine [1]. The mass spectrum of LPT N-Oxide shows a dominant [M+1]+ ion at m/z 274.2, with a characteristic neutral loss of 16 Da (atomic oxygen) in-source that is absent in the parent amine's spectrum (m/z 258.2) [1]. This orthogonal differentiation in both retention time and mass spectral signature ensures unequivocal identification and quantification of the N-oxide in complex biological and synthetic matrices, preventing false negatives that would occur when relying solely on the parent amine standard.

Impurity Profiling LC-MS Analysis Reference Standard Procurement

High-Impact Research and Industrial Applications of LPT N-Oxide Based on Quantitative Differentiation


Development of Orally Bioavailable Morphinan Prodrugs

LPT N-Oxide serves as the reference standard and key synthetic intermediate for designing N-oxide prodrugs aimed at overcoming the poor oral bioavailability of parent morphinan analgesics like levorphanol and butorphanol. Its ability to undergo bioreduction back to the active amine addresses the critical pharmacokinetic limitation of first-pass metabolism [1]. By using LPT N-Oxide as the prototype N-oxide, researchers can develop novel analogs with a higher therapeutic index and enhanced oral delivery.

Impurity and Metabolite Profiling of Morphinan Pharmaceuticals

As a major oxidative metabolite and potential drug impurity of 3-hydroxy-N-methylmorphinan-based drugs, LPT N-Oxide is an essential, highly pure, and fully characterized certified reference standard (TRC brand) for LC-MS method development and validation [1]. Its reliable reference status ensures clinical impurity profiling meets regulatory standards, while its function as a metabolite standard enables pharmacokinetic studies quantifying N-oxidation in vivo.

Mechanistic Studies of Hypoxia-Selective Cytotoxin Bioactivation

LPT N-Oxide acts as a chemical probe to investigate the bioreductive activation of N-oxide prodrugs in hypoxic tumor environments. Its capacity to generate enzyme-mediated, EPR-detectable free radicals upon one-electron reduction directly supports physiologically relevant prodrug activation studies [1]. The resulting aminoxyl radical's formation and decay can be monitored to model hypoxia-selective cytotoxicity and predict tumor-killing efficacy.

Isomer-Specific Research on Antitussive and Analgesic Mechanisms

LPT N-Oxide's stereochemical purity and defined optical rotation make it a vital tool for studying isomer-specific pharmacology of the morphinan N-oxide class [1]. Use this compound to experimentally separate the analgesic contribution of the levo-isomer's N-oxide from the antitussive effects of the dextro-isomer's methoxy-N-oxide analog, which is crucial for dissecting complex modulator actions in a controlled manner.

Quote Request

Request a Quote for LPT N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.